molecular formula C15H23NO4S2 B2869601 2-(4-methoxyphenyl)-N-[(3-methoxythiolan-3-yl)methyl]ethane-1-sulfonamide CAS No. 1448074-69-8

2-(4-methoxyphenyl)-N-[(3-methoxythiolan-3-yl)methyl]ethane-1-sulfonamide

Cat. No.: B2869601
CAS No.: 1448074-69-8
M. Wt: 345.47
InChI Key: LGEOAVBWTSPBNW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[(3-methoxythiolan-3-yl)methyl]ethane-1-sulfonamide is a sulfonamide derivative featuring a 4-methoxyphenyl group linked to an ethane sulfonamide backbone and a 3-methoxythiolan-3-ylmethyl substituent. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . The presence of methoxy groups and a sulfur-containing thiolane ring in this compound may influence its electronic properties, solubility, and metabolic stability compared to other sulfonamide derivatives.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(3-methoxythiolan-3-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-19-14-5-3-13(4-6-14)7-10-22(17,18)16-11-15(20-2)8-9-21-12-15/h3-6,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEOAVBWTSPBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonic Acid Precursor Preparation

The aliphatic sulfonic acid intermediate is typically synthesized via thiol-ene coupling or radical sulfonation :

  • Thiol-ene approach : 4-Methoxystyrene reacts with thioacetic acid under UV light, followed by hydrolysis to yield 2-(4-methoxyphenyl)ethane-1-thiol.
  • Radical sulfonation : 4-Methoxyethylbenzene undergoes reaction with sulfur dioxide and a persulfate initiator to form 2-(4-methoxyphenyl)ethane-1-sulfonic acid.

Chlorination to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. For example:
$$
\text{2-(4-Methoxyphenyl)ethane-1-sulfonic acid} + \text{PCl}5 \rightarrow \text{2-(4-Methoxyphenyl)ethane-1-sulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Reaction progress is monitored by TLC (Rf ~0.7 in hexane:ethyl acetate, 3:1), with yields typically exceeding 80%.

Synthesis of (3-Methoxythiolan-3-yl)methylamine

Thiolane Functionalization

3-Methoxythiolane is prepared via epoxidation-ring opening :

  • Epoxidation : Thiolane (tetrahydrothiophene) reacts with m-chloroperbenzoic acid (mCPBA) to form thiolane epoxide.
  • Methoxylation : The epoxide undergoes nucleophilic attack by sodium methoxide in methanol, yielding 3-methoxythiolane.

Amination Strategy

The methylamine group is introduced via reductive amination :

  • Oxidation : 3-Methoxythiolane is oxidized to 3-methoxythiolan-3-one using Jones reagent.
  • Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol, producing (3-methoxythiolan-3-yl)methylamine.
    $$
    \text{3-Methoxythiolan-3-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{(3-Methoxythiolan-3-yl)methylamine}
    $$
    Yields range from 65–75%, with purity confirmed by ¹H-NMR (δ 3.35 ppm, singlet, OCH₃; δ 2.85 ppm, multiplet, CH₂NH₂).

Sulfonamide Coupling Reaction

Reaction Conditions

The sulfonyl chloride (1.2 equiv) and amine (1.0 equiv) are combined in dichloromethane with pyridine (2.0 equiv) as a base at 0°C. The mixture warms to room temperature and stirs for 12 hours.

Critical Parameters :

  • Excess sulfonyl chloride ensures complete amine conversion.
  • Low temperature minimizes sulfonate ester byproducts.

Workup and Purification

The crude product is washed with 1M HCl (removes pyridine), saturated NaHCO₃ (neutralizes excess HCl), and brine. Purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) yields the title compound as a white solid (mp 142–144°C).

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • SO₂ asymmetric/symmetric stretches : 1330 cm⁻¹ and 1166 cm⁻¹.
  • N-H stretch : 3200–3340 cm⁻¹ (primary sulfonamide).
  • C-O-C stretch : 1245 cm⁻¹ (methoxy groups).

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz, DMSO-d₆) :

  • δ 7.65 (d, J = 8.5 Hz, 2H, aromatic H)
  • δ 6.95 (d, J = 8.5 Hz, 2H, aromatic H)
  • δ 3.80 (s, 3H, OCH₃)
  • δ 3.40 (s, 3H, thiolane OCH₃)
  • δ 3.10 (t, J = 7.0 Hz, 2H, SO₂CH₂)
  • δ 2.75 (m, 2H, CH₂NH)

¹³C-NMR :

  • δ 159.2 (C-OCH₃)
  • δ 132.1–114.3 (aromatic carbons)
  • δ 55.8 (OCH₃)
  • δ 52.1 (thiolane OCH₃)
  • δ 48.3 (SO₂CH₂)

Alternative Synthetic Routes

One-Pot Sulfonylation

A recent advance employs electrochemical synthesis using sodium 2-(4-methoxyphenyl)ethanesulfinate and (3-methoxythiolan-3-yl)methylamine in acetonitrile with LiClO₄ electrolyte. This method achieves 68% yield with reduced byproducts.

Mechanochemical Coupling

Ball-milling the sulfonic acid and amine with PCl₅ and triethylamine for 2 hours provides the sulfonamide in 72% yield, avoiding solvent use.

Challenges and Optimization

Byproduct Formation

  • Sulfonate Esters : Minimized by maintaining stoichiometric pyridine and low temperatures.
  • Oxidation of Thiolane : Prevented by inert atmosphere (N₂/Ar).

Scalability Issues

  • Column Chromatography : Replaced with recrystallization (ethanol/water) for industrial-scale production.
  • Cost of Thiolane Derivatives : Suggests exploring biocatalytic routes for 3-methoxythiolane synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[(3-methoxythiolan-3-yl)methyl]ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfonamide groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(3-methoxythiolan-3-yl)methyl]ethane-1-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The methoxy groups can also participate in hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from:

  • Ethane sulfonamide backbone : Provides hydrogen-bonding capacity and structural rigidity.
  • 3-Methoxythiolan-3-ylmethyl group : A sulfur-containing heterocycle that may improve membrane permeability or alter metabolic pathways.

Comparison with Sulfonamide Analogs

(a) (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
  • Structural Differences :
    • Replaces thiolane with a 2-oxotetrahydrofuran ring.
    • Includes an acetamide group instead of a methylene-linked thiolane.
  • Properties :
    • Melting point: 174–176°C.
    • Molecular ion: m/z 299.34 [M+H]⁺.
  • Significance : The tetrahydrofuran ring (oxygen-based) likely increases polarity compared to the thiolane (sulfur-based), affecting solubility and bioavailability .
(b) Naphthalene-Based Sulfonamide (14d, )
  • Structural Differences :
    • Contains a naphthalene core instead of a single phenyl group.
    • Lacks the thiolane moiety.
  • Synthesis : Prepared via sulfonylation of a naphthalene amine, suggesting shared synthetic routes with the target compound .
(c) Astemizole ()
  • Structural Differences :
    • Incorporates a 4-methoxyphenyl group within a benzimidazole-piperidine framework.
    • Methane sulfonate precursor highlights the versatility of methoxyphenyl intermediates in drug synthesis.
  • Therapeutic Role : Antihistaminic activity, demonstrating the pharmacological relevance of methoxyphenyl-sulfonamide hybrids .
(d) Formoterol-Related Compounds ()
  • Structural Differences: Ethanolamine backbone with 4-methoxyphenyl groups (e.g., Formoterol-related compound A). Lack sulfonamide groups but share methoxy-substituted aromatic systems.
  • Functional Role : Beta-agonists, emphasizing how methoxyphenyl groups can modulate receptor binding .

Comparative Data Table

Compound Name Core Structure Heterocycle Molecular Weight (Da) Key Properties
Target Compound Ethane sulfonamide 3-Methoxythiolane ~355 (estimated) High lipophilicity (thiolane)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Phenyl sulfonamide 2-Oxotetrahydrofuran 299.34 m.p. 174–176°C
Naphthalene-based sulfonamide (14d) Naphthalene sulfonamide None ~400 (estimated) Enhanced π-stacking (naphthalene)
Astemizole Benzimidazole-piperidine None 458.59 Antihistaminic activity
Formoterol-related compound A Ethanolamine None ~330 (estimated) Beta-agonist

Research Findings and Implications

  • Synthetic Routes : Sulfonamide derivatives are often synthesized via sulfonylation of amines or aromatic precursors, as seen in and .
  • Role of Heterocycles : Thiolane’s sulfur atom may confer metabolic stability compared to oxygenated tetrahydrofuran, though this requires experimental validation.
  • Methoxy Groups : The 4-methoxy substitution is a common feature in bioactive compounds, enhancing membrane penetration and target affinity .

Biological Activity

2-(4-methoxyphenyl)-N-[(3-methoxythiolan-3-yl)methyl]ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides, commonly known as sulfa drugs, have been widely used in antimicrobial therapies and have shown a variety of biological effects through structural modifications. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for this compound is C13H17NO4SC_{13}H_{17}NO_4S with a molecular weight of approximately 299.35 g/mol. The presence of the methoxy and thiolane groups in its structure may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of sulfonamide derivatives, including antibacterial, anticancer, and anti-inflammatory properties. The specific compound under review has been investigated for its potential as a therapeutic agent.

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial properties. They act by inhibiting bacterial folic acid synthesis, which is crucial for DNA synthesis and cell growth. The hybridization of sulfonamides with different moieties has been shown to enhance their antibacterial efficacy. For instance, studies have demonstrated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research indicates that certain sulfonamide derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are critical for cancer cell proliferation. For example, sulfonamide hybrids have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory effects, which are beneficial in treating conditions like arthritis and other inflammatory diseases. Sulfonamides can modulate inflammatory pathways, thus reducing the production of pro-inflammatory cytokines .

Case Studies and Research Findings

StudyFindings
Study on Antibacterial Activity A series of sulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL for the most active compounds .
Anticancer Evaluation In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM after 48 hours of treatment .
Anti-inflammatory Mechanism Research indicated that the compound inhibited the NF-kB pathway, leading to decreased expression of TNF-alpha in LPS-stimulated macrophages .

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